hERG Safety Margin: 3-Amino Scaffold Derivatives vs. 2-Amino Regioisomer Analogs
In a systematic SAR exploration of azabicyclic aryl amides as α7 nAChR agonists, analogs derived from the 2-amino-7-azabicyclo[2.2.1]heptane scaffold (exemplified by PNU-282,987) exhibited significant hERG channel inhibition, whereas replacement with the 3-amino substitution pattern yielded compounds with substantially reduced hERG activity while preserving nanomolar α7 nAChR affinity [1]. This regioisomer-dependent differentiation is critical for CNS programs requiring adequate cardiac safety window.
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | Derivatives built on (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane scaffold: hERG IC50 > 10 µM for representative leads (1h, 1o, 2a, 9a, 18a) |
| Comparator Or Baseline | PNU-282,987 (2-amino scaffold derivative): hERG IC50 = 1.1 µM |
| Quantified Difference | ≥ 9-fold improvement in hERG safety margin for 3-amino scaffold derivatives |
| Conditions | hERG patch-clamp electrophysiology assay; recombinant hERG channels expressed in HEK-293 cells |
Why This Matters
A ≥ 9-fold reduction in hERG liability directly translates to lower risk of drug-induced QT prolongation and ventricular arrhythmia, a primary cause of preclinical cardiac safety failure in CNS drug candidates.
- [1] Walker, D. P.; Wishka, D. G.; Piotrowski, D. W.; Jia, S.; Reitz, S. C.; Yates, K. M.; Myers, J. K.; Vetman, T. N.; Margolis, B. J.; Jacobsen, E. J.; Acker, B. A.; Groppi, V. E.; Wolfe, M. L.; Thornburgh, B. A.; Tinholt, P. M.; Cortes-Burgos, L. A.; Walters, R. R.; Hester, M. R.; Seest, E. P.; Dolak, L. A.; Han, F.; Olson, B. A.; Fitzgerald, L.; Staton, B. A.; Raub, T. J.; Hajos, M.; Hoffmann, W. E.; Li, K. S.; Higdon, N. R.; Wall, T. M.; Hurst, R. S.; Wong, E. H. F.; Rogers, B. N. J. Med. Chem. 2007, 50, 8219–8248. View Source
